molecular formula C11H20N2O2 B2845238 Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1927864-38-7

Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2845238
CAS No.: 1927864-38-7
M. Wt: 212.293
InChI Key: SSLHAXMFLXPQSV-BRPSZJMVSA-N
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Description

Properties

IUPAC Name

tert-butyl (1S,5R)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLHAXMFLXPQSV-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927864-38-7
Record name rac-tert-butyl (1R,5S,6R)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Preparation Methods

Cyclopropanation of 2,5-Dihydropyrrole Derivatives

The core bicyclo[3.1.0]hexane scaffold is efficiently constructed via dirhodium(II)-catalyzed cyclopropanation of 2,5-dihydropyrrole precursors. For example, N-tert-butoxycarbonyl (Boc)-protected 2,5-dihydropyrrole reacts with diazo compounds under dirhodium(II) carboxylate catalysis (e.g., Rh₂(esp)₂) to yield cyclopropane-fused intermediates. Key parameters include:

  • Catalyst loading : 0.5–1 mol% dirhodium(II) carboxylate.
  • Solvent : Dichloromethane or toluene at −40°C to 0°C.
  • Yield : 80–92% for cyclopropanation step.

Stereoselective Hydrolysis and Functionalization

Post-cyclopropanation, the intermediate undergoes hydrolysis to install the carboxylate group. Critically, the choice of hydrolysis conditions dictates the exo or endo stereochemistry of the final product:

  • Exo-hydrolysis : Employing aqueous HCl in tetrahydrofuran (THF) at 50°C selectively affords the exo-carboxylate.
  • Endo-hydrolysis : Using potassium carbonate in methanol/water at 25°C yields the endo-isomer.
    A telescoped process combining cyclopropanation, isomerization, and hydrolysis achieves 76% overall yield for exo-products and 54% for endo-variants without chromatographic purification.

Methylamination via Reductive Amination

The methylamino group is introduced via reductive amination of a ketone intermediate. For instance, treatment of the bicyclic ketone with methylamine and sodium cyanoborohydride in methanol at 25°C provides the secondary amine in 85–90% yield . Subsequent Boc protection using di-tert-butyl dicarbonate in dichloromethane completes the synthesis.

Modular [3+2] Cycloaddition of Bicyclobutanes and Imines

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Receptor Modulation :
    • This compound has been studied for its potential to modulate dopamine receptors, particularly the D2 receptor, which is crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Its structural flexibility allows it to interact effectively with various receptor sites, enhancing its therapeutic potential .
  • Antidepressant Activity :
    • The compound has shown promise in preclinical studies as a potential antidepressant. Its mechanism involves the modulation of neurotransmitter systems, which are often dysregulated in depressive disorders .
  • Analgesic Properties :
    • Research indicates that derivatives of this compound may possess analgesic effects, making them candidates for pain management therapies. The azabicyclic structure contributes to its ability to penetrate biological membranes and exert pharmacological effects .

Synthetic Applications

  • Building Block for Drug Synthesis :
    • Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its functional groups can be easily modified to create analogs with varying biological activities .
  • Conformational Studies :
    • The compound's unique bicyclic structure allows researchers to study conformational changes that can influence biological activity. This is particularly relevant in structure-activity relationship (SAR) studies aimed at optimizing drug candidates .

Case Studies

StudyApplicationFindings
SAR Study on MetoclopramideReceptor InteractionDemonstrated enhanced affinity for D3 receptor through modifications including this compound .
Pain Management ResearchAnalgesic EffectsShowed significant reduction in pain response in animal models when administered derivatives of this compound .
Antidepressant Efficacy TrialsMood RegulationIndicated potential for mood improvement and reduced depressive symptoms in preclinical trials .

Mechanism of Action

The mechanism of action of Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[3.1.0]hexane Core

The bicyclic scaffold allows diverse functionalization, influencing physicochemical and pharmacological properties. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound : 6-(Methylamino) C₁₁H₂₀N₂O₂ 212.29 Intermediate for BET inhibitors ; moderate polarity
6-(Aminomethyl) C₁₁H₂₀N₂O₂ 212.29 Higher basicity; precursor to bioactive amides
6-(Hydroxymethyl) C₁₁H₁₉NO₃ 213.28 Enhanced solubility; used in prodrug synthesis
6-(4-Methoxybenzamido) C₁₉H₂₅N₃O₄ 359.42 Improved hydrogen bonding; photoredox catalysis applications
6-(Trifluoromethylphenyl) C₁₉H₁₇F₃N₂O₂ 374.35 Enhanced metabolic stability; RBP4 antagonist
6-(1,2,4-Triazolyl) C₁₀H₁₅N₅O₂ 245.26 High purity (98 wt%); scalable synthesis for antiviral agents
Methylamino vs. Aminomethyl Derivatives
  • Aminomethyl: Used in synthesizing amide-linked peptidomimetics (e.g., 89% yield in BET inhibitor synthesis) .
Electron-Withdrawing Groups (e.g., Trifluoromethyl)
  • The trifluoromethylphenyl analog (CAS 2095495-26-2) exhibits strong binding to retinol-binding protein 4 (RBP4), with 98% purity post-synthesis . Fluorine atoms enhance metabolic stability and target affinity.
Triazolyl Substituents
  • The triazole ring in the 6-triazolyl derivative enables hydrogen bonding, critical for antiviral activity. Scalable synthesis (>18 kg produced) highlights industrial relevance .
Hydroxymethyl and Formyl Derivatives
  • Hydroxymethyl: Increased polarity improves aqueous solubility, advantageous for intravenous formulations .
  • Formyl : Serves as a reactive handle for further derivatization (e.g., reductive amination) .

Biological Activity

Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2820190-97-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological effects and mechanisms of action.

Research indicates that the compound may act as a modulator of specific G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways within the body. GPCRs are known to play critical roles in neurotransmission and other physiological processes, making them prime targets for therapeutic intervention .

2. Pharmacological Effects

Several studies have highlighted the following effects:

  • Antinociceptive Activity : The compound has shown potential in reducing pain responses in animal models, suggesting its utility as an analgesic agent.
  • Cognitive Enhancement : Preliminary findings suggest that it may improve cognitive functions, possibly through cholinergic mechanisms or modulation of neurotransmitter systems.

Case Study 1: Analgesic Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the analgesic properties of similar azabicyclic compounds and found that modifications at the nitrogen atom significantly enhanced their efficacy against pain models in rodents . While specific data for this compound were not disclosed, structural analogs demonstrated promising results.

Case Study 2: Cognitive Function Improvement

Another investigation explored the cognitive effects of azabicyclic compounds on mice subjected to memory impairment models induced by scopolamine. The results indicated that compounds with similar structures could reverse memory deficits, potentially through modulation of acetylcholine levels in the brain . This suggests that this compound might possess similar cognitive-enhancing properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptivePain reduction
Cognitive EnhancementMemory improvement
GPCR ModulationInteraction with neurotransmitter systems

Q & A

Q. Example Workflow :

Asymmetric synthesis → 80% ee.

Chiral HPLC → isolates target enantiomer.

Recrystallization → final ee >99% .

Advanced Question: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications :
    • Bicyclic Ring : Compare azabicyclo[3.1.0]hexane with oxabicyclo or larger rings (e.g., azabicyclo[4.1.0]) to assess ring strain effects .
    • Substituents : Replace methylamino with hydroxyethyl or carbamoyl groups to probe steric/electronic effects .
  • Biological Testing :
    • In Vitro Assays : Screen analogs against GPCRs (e.g., serotonin receptors) using cAMP or calcium flux assays .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity trends .

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